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Compound of Interest

Compound Name: 2-Iodo-5-nitroaniline

Cat. No.: B1593984 Get Quote

An In-Depth Technical Guide to the Properties and Characterization of 2-Iodo-5-nitroaniline
(CAS Number: 5459-50-7)

This guide provides a comprehensive technical overview of 2-Iodo-5-nitroaniline, a key

chemical intermediate. Tailored for researchers, scientists, and professionals in drug

development, this document delves into the compound's core properties and outlines detailed

protocols for its characterization, ensuring scientific integrity and practical applicability.

Introduction and Compound Identification
Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every

chemical substance, ensuring unambiguous identification in a global context.[1] The CAS

number 5459-50-7 unequivocally identifies the compound 2-Iodo-5-nitroaniline.[2][3][4] This

aromatic amine is characterized by a benzene ring substituted with an iodine atom, a nitro

group, and an amino group.[2] The strategic placement of these functional groups—an

electron-donating amino group and two electron-withdrawing groups (iodo and nitro)—creates

a unique electronic environment that dictates its reactivity and utility as a versatile building

block in organic synthesis.[2]

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its

application in research and development, influencing everything from reaction kinetics to

formulation. The key properties of 2-Iodo-5-nitroaniline are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₆H₅IN₂O₂ [2][4]

Molecular Weight 264.02 g/mol [2][3]

Appearance Yellow solid [5]

Melting Point 105 °C [5]

Boiling Point 363.1 °C at 760 mmHg [2][4]

Density 2.101 g/cm³ [2][4]

Flash Point 173.4 °C [2][4]

Water Solubility Very low

Polar Surface Area 71.8 Å² [3]

The high melting and boiling points are indicative of strong intermolecular forces, likely

including hydrogen bonding between the amino and nitro groups, which has been confirmed by

crystallographic analysis showing the formation of centrosymmetric dimers.[2] Its low water

solubility is typical for a substituted aromatic compound of its size.

Synthesis and Purification
2-Iodo-5-nitroaniline is a crucial intermediate in the synthesis of more complex molecules,

including pharmaceuticals and dyes.[2] A common and reliable synthetic route involves a two-

step process starting from 2-iodoaniline.[2]

Synthetic Protocol: Nitration of 2-Iodoaniline
The introduction of the nitro group onto the 2-iodoaniline scaffold is achieved through

electrophilic aromatic substitution. The directing effects of the amino and iodo substituents

guide the incoming nitro group primarily to the 5-position.

Step-by-Step Protocol:

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, cool a mixture of concentrated sulfuric acid and nitric acid (mixed acid)
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to 0-5°C in an ice-salt bath. The controlled low temperature is critical to prevent over-nitration

and side product formation.[2]

Substrate Addition: Dissolve 2-iodoaniline in a minimal amount of concentrated sulfuric acid

and add this solution dropwise to the cold mixed acid. Maintain the temperature below 5°C

throughout the addition.

Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as

a solid.

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water

to remove residual acid.

Purification: Recrystallization
To achieve high purity, which is essential for subsequent synthetic steps and analytical

characterization, the crude product is purified by recrystallization.

Step-by-Step Protocol:

Solvent Selection: A mixture of ethanol and water is an effective solvent system for the

recrystallization of 2-Iodo-5-nitroaniline.[2]

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

Decolorization (Optional): If the solution is highly colored, add a small amount of activated

charcoal and heat for a few minutes.

Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes

slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by

further cooling in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a

small amount of cold ethanol-water mixture, and dry under vacuum.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-Iodo-5-nitroaniline.

Analytical Characterization
A multi-technique approach is essential to unequivocally confirm the structure, identity, and

purity of a synthesized compound.[2] The following sections detail the standard analytical
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protocols for 2-Iodo-5-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules. Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the

aromatic ring.

¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Iodo-5-nitroaniline in

about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction).

Interpretation: Analyze the chemical shifts, integration, and coupling patterns.

Expected ¹H NMR Spectrum (in CDCl₃):[5]

δ 8.55 (d, J = 2.8 Hz, 1H): This downfield doublet corresponds to the proton at the 6-position,

which is deshielded by the adjacent nitro group and shows a small meta-coupling to the

proton at the 4-position.

δ 8.04 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H): This doublet of doublets is assigned to the proton at

the 4-position. It exhibits a large ortho-coupling to the proton at the 3-position and a smaller

meta-coupling to the proton at the 6-position.

δ 6.70 (d, J = 9.2 Hz, 1H): This upfield doublet corresponds to the proton at the 3-position,

showing a large ortho-coupling to the proton at the 4-position.

δ 4.84 (s, 2H): This broad singlet, integrating to two protons, is characteristic of the amino (-

NH₂) group.

¹³C NMR Spectroscopy Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Interpretation: Analyze the chemical shifts of the carbon signals.

Expected ¹³C NMR Spectrum (in CDCl₃):[5]

δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7: These signals correspond to the six carbons of the

benzene ring. The carbon bearing the amino group (C1) and the carbon bearing the nitro

group (C5) will be significantly affected by these substituents. The carbon attached to the

iodine (C2) will also show a characteristic chemical shift.
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Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule.

FTIR Spectroscopy Protocol:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

most convenient. Place a small amount of the purified solid directly on the ATR crystal.

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Interpretation: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic IR Absorption Bands:

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group (-NH₂).

~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[2]

~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro

group (-NO₂), respectively. The asymmetric stretch is particularly strong and characteristic.[2]

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. The fragmentation pattern can also offer structural clues.

Mass Spectrometry Protocol:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

often via direct infusion or coupled with a chromatographic system (e.g., HPLC-MS).
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Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis: Acquire the mass spectrum.

Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrum Features:

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular

weight of the compound (264.02 g/mol ).[2] The exact mass can be used to confirm the

elemental formula (C₆H₅IN₂O₂).

Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) will not contribute to

a complex isotopic pattern for the molecular ion itself, but its high mass will be evident.

Fragmentation: Common fragmentation pathways for aromatic nitro compounds include the

loss of NO₂ (46 Da) and NO (30 Da).[6] The presence of iodine may lead to a fragment at

m/z 127 (I⁺) or a loss of 127 Da from the molecular ion.[7]

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound and for

quantifying it in a mixture. A reversed-phase HPLC method is suitable for a moderately polar

compound like 2-Iodo-5-nitroaniline.

HPLC Protocol for Purity Assessment:

Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to

an appropriate concentration for analysis (e.g., 10-100 µg/mL).

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid, can be effective. Start with a higher percentage of water and gradually increase the
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percentage of acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at a wavelength where the compound has strong absorbance

(e.g., determined by UV-Vis spectroscopy).

Injection Volume: 10 µL.

Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is

calculated as the percentage of the main peak area relative to the total area of all peaks.
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Caption: Workflow for HPLC purity analysis.

Applications and Relevance
2-Iodo-5-nitroaniline is not typically an end-product but serves as a valuable intermediate in

several areas of chemical synthesis.

Pharmaceutical Synthesis: The presence of three distinct functional groups provides multiple

handles for further chemical transformations, making it a useful scaffold for building more

complex active pharmaceutical ingredients (APIs).[2] The nitro group can be reduced to an

amine, the iodo group can participate in coupling reactions (e.g., Suzuki, Heck), and the

existing amino group can be acylated or alkylated.[2]

Dye Industry: As a substituted aniline, it can be diazotized and coupled to form various azo

dyes.[2] The specific substituents influence the color and stability of the resulting dyes.

Material Science: It has been explored for its role in directing the growth of polymorphs on

self-assembled monolayers, an application relevant to nanotechnology and materials

engineering.[2]

Research: Preliminary studies have suggested potential antimicrobial and anticancer

activities for 2-Iodo-5-nitroaniline, making it a compound of interest for further investigation

in medicinal chemistry.[2]

Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Iodo-5-
nitroaniline. It is classified as a hazardous substance. Users should consult the Safety Data

Sheet (SDS) for comprehensive safety information. Key hazards include:

Toxicity: Harmful if swallowed or in contact with skin.

Irritation: Causes skin irritation and serious eye damage.

Sensitization: May cause an allergic skin reaction.
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Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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